N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide
Description
"N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide" is a synthetic small molecule featuring a central pyrrole ring substituted with a 4-methoxyphenylsulfonyl group, methyl groups at positions 4 and 5, and a propyl chain at position 1. The benzamide moiety is attached to the pyrrole core via the N-atom at position 2.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h6-14H,5,15H2,1-4H3,(H,24,26) |
InChI Key |
QMLFWQWQAVFGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methoxyphenyl sulfonyl group through sulfonylation reactions. The final step involves the coupling of the pyrrole derivative with benzoyl chloride to form the benzamide moiety. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including sulfonamides, benzamides, and heterocyclic systems. Below is a detailed comparison with structurally or functionally related compounds from the literature.
Structural Analogues
Table 1: Structural Comparison of Key Compounds
Key Observations:
Sulfonyl vs. Sulfanyl Groups : The target compound’s 4-methoxyphenylsulfonyl group may enhance solubility and metabolic stability compared to the sulfanyl group in C797-1496, which is more lipophilic .
Heterocyclic Core : The pyrrole core in the target compound is smaller and less planar than the pyrazolo[3,4-d]pyrimidine (Example 53) or imidazo[4,5-b]pyridine (C797-1496) systems. This could influence binding to flat binding pockets in enzymes or receptors .
Pharmacological and Physicochemical Properties
- Solubility : The benzamide moiety in all three compounds likely contributes to moderate aqueous solubility, though the 4-methoxyphenylsulfonyl group in the target compound may improve solubility over the fluorophenyl groups in Example 53 and C797-1496 .
- Synthetic Accessibility : The target compound’s synthesis would require sequential functionalization of the pyrrole ring, whereas Example 53 and C797-1496 rely on cross-coupling reactions (e.g., Suzuki-Miyaura) for boronic acid intermediates .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide (CAS Number: 1010886-13-1) is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring and various functional groups that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C24H28N2O4S
- Molecular Weight : 440.6 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily related to its potential as an anti-inflammatory and anticancer agent. Its structural components suggest that it may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.
Pharmacological Properties
- Anti-inflammatory Activity :
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazole frameworks have exhibited IC50 values ranging from 3.79 to 42.30 µM against MCF7 and NCI-H460 cell lines . This suggests that this compound may possess similar anticancer properties.
- Enzyme Inhibition :
Cytotoxicity Studies
A study evaluating the cytotoxic effects of similar compounds indicated significant activity against various cancer cell lines. The following table summarizes the IC50 values observed:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
These findings highlight the potential of this compound as a candidate for further anticancer research.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may interact with key molecular targets involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
